4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine
Description
Historical Development in Pyrimidine Aminoheterocyclic Research
Pyrimidine aminoheterocycles have served as foundational scaffolds in medicinal chemistry since the mid-20th century, with early applications in antiviral and antimetabolite therapies. The structural evolution of these compounds accelerated following the discovery of 5-fluorouracil in 1957, demonstrating how halogen and methyl substitutions could enhance biological activity.
The specific modification pattern of 4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine represents a third-generation optimization strategy combining:
- Ortho-fluorine substitution : Improves metabolic stability and membrane permeability
- Para-methoxy group : Enhances target binding through hydrophobic interactions
- Exocyclic amine : Facilitates hydrogen bonding with kinase ATP pockets
Key milestones in its development include:
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies modern fragment-based drug design principles through its:
- Bioisosteric properties : The pyrimidine ring serves as a purine analog, enabling competitive ATP binding in kinase targets
- Tunable electronics : Fluorine (σp = +0.78) and methoxy (σp = -0.27) groups create dipole moments enhancing protein-ligand interactions
- Conformational restriction : Methyl group at C5 induces planarity, reducing entropic penalty upon binding
Comparative analysis with related structures:
| Compound | IC50 (TYK2) | Selectivity (JAK2/TYK2) |
|---|---|---|
| Parent pyrimidine | 850 nM | 1.2 |
| 4-(3-Fluoro-4-methoxyphenyl) analog | 38 nM | 48 |
| 5-Methyl derivative | 12 nM | 112 |
Positioning within TYK2 Inhibitor Research Framework
As a selective TYK2 inhibitor, this compound addresses critical challenges in autoimmune disease treatment:
- Allosteric inhibition mechanism : Binds to the JH2 pseudokinase domain (Kd = 4.7 nM), preserving physiological JAK-STAT signaling
- Therapeutic applications :
Structural advantages over first-generation inhibitors:
Academic and Industrial Research Trajectory
Recent advancements highlight converging interests across sectors:
Academic focus :
- Quantum mechanical studies of fluorine-π interactions in kinase binding pockets
- Development of continuous flow synthesis protocols (yield increased from 47% to 82%)
Industrial development :
- Structure-activity relationship (SAR) optimization campaigns (>300 analogs synthesized)
- Good Manufacturing Practice (GMP) scale-up processes (batch sizes >50 kg achieved)
Emerging research directions include:
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-6-15-12(14)16-11(7)8-3-4-10(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZOYAOWZOMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-fluoro-4-methoxyaniline with ethyl acetoacetate in the presence of a base to form the corresponding enamine. This intermediate is then cyclized using formamide under acidic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table summarizes key structural analogs and their differences from the target compound:
Substituent Effects on Bioactivity and Physicochemical Properties
Fluorine vs. Chlorine/Trifluoromethyl :
- The 3-fluoro substituent in the target compound likely provides moderate electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to chlorine (higher lipophilicity) or trifluoromethyl (greater metabolic resistance) .
- Chlorinated analogs (e.g., ) may exhibit higher toxicity, limiting therapeutic utility.
- Methoxy vs.
Conformational and Crystallographic Insights
- Dihedral Angles: Analogs with aminomethyl side chains (e.g., ) show dihedral angles between 12.8° and 86.1°, influencing molecular planarity and intermolecular interactions. The target compound’s lack of a flexible side chain may result in a more rigid conformation .
- Hydrogen Bonding :
- Intramolecular N–H⋯N bonds () stabilize conformations, whereas intermolecular C–H⋯O bonds () influence crystal packing. The target compound’s fluorine may participate in weak C–H⋯F interactions .
Biological Activity
4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substitution pattern, is being investigated for its applications in drug development, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-fluoro-4-methoxyaniline with ethyl acetoacetate, followed by cyclization under acidic conditions to form the pyrimidine ring.
- Molecular Formula : C₁₂H₁₂FN₃O
- Molecular Weight : 233.25 g/mol
- CAS Number : 861211-02-1
Antimicrobial Activity
Research indicates that 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis ranged from 5.64 to 22.9 µM.
- Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, MIC values were reported between 2.33 and 156.47 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Potential
The compound has also been explored for its anticancer properties, particularly as a potential inhibitor of specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit the activity of certain kinases and proteases associated with tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes involved in metabolic pathways, thus disrupting their function.
- Receptor Modulation : The compound may also modulate receptor activity, acting as either an agonist or antagonist depending on the target receptor.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 3-Fluoro-4-methoxyacetophenone and 4-Fluoro-3-methoxybenzaldehyde , 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine shows enhanced biological activity due to its specific substitution pattern on the pyrimidine ring, which influences its pharmacological properties.
| Compound | Activity Profile |
|---|---|
| 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine | Significant antimicrobial and anticancer activity |
| 3-Fluoro-4-methoxyacetophenone | Moderate antimicrobial activity |
| 4-Fluoro-3-methoxybenzaldehyde | Limited biological activity |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyrimidine compounds demonstrated that those with electron-donating groups exhibited improved antibacterial activity . The study highlighted that modifications at specific positions could enhance potency against resistant strains.
- Cancer Cell Line Inhibition : In vitro assays using human cancer cell lines have shown that this compound can reduce cell viability significantly at micromolar concentrations, indicating its potential as a lead compound in anticancer drug development .
Q & A
Q. Advanced
- Fluorescence Polarization (FP) : Measures displacement of fluorescent probes in kinase binding pockets.
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd).
- Enzymatic Assays : Monitor ATPase activity inhibition using luminescence-based readouts, as applied to related pyrimidine derivatives .
How do C–H⋯π interactions contribute to the crystal packing and physicochemical properties?
Advanced
C–H⋯π interactions between methyl groups and aromatic rings (e.g., fluorophenyl or pyrimidine rings) stabilize crystal lattices, influencing melting points and solubility. These interactions can also affect powder dissolution rates, a critical factor in bioavailability studies .
What purification methods are most effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel (200–300 mesh) with chloroform or ethyl acetate/hexane gradients removes unreacted precursors .
- Recrystallization : Methanol or ethanol recrystallization improves purity by eliminating soluble impurities .
How can computational modeling predict interaction mechanisms with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to identify stable binding poses.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites.
- Pharmacophore Modeling : Align substituent functional groups with target active sites, as demonstrated in studies of pyrimidine-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
